molecular formula C8H7N B8808071 1-Isocyano-4-methylbenzene CAS No. 7175-47-5

1-Isocyano-4-methylbenzene

Cat. No.: B8808071
CAS No.: 7175-47-5
M. Wt: 117.15 g/mol
InChI Key: RNQKOGLJJFVNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isocyano-4-methylbenzene (CAS 7175-47-5) is an organic compound with the molecular formula C8H7N and a molecular weight of 117.15 g/mol . It is recognized in research as a versatile building block, particularly in the synthesis of biologically active molecules. A significant and modern application of this compound is in photoredox catalysis for the preparation of benzamides . It serves as a key reactant in a novel arylation method using diaryliodonium salts under mild, blue light irradiation conditions . This method provides a valuable alternative to traditional amide bond formation, which often requires harsh conditions and has low functional group tolerance . The reaction facilitates the synthesis of a broad range of benzamides, which are a crucial structural motif in numerous approved drugs and bioactive compounds, including several recent anticancer agents . This makes this compound a valuable reagent for researchers in synthetic and medicinal chemistry exploring new routes to pharmacologically relevant structures. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7175-47-5

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

IUPAC Name

1-isocyano-4-methylbenzene

InChI

InChI=1S/C8H7N/c1-7-3-5-8(9-2)6-4-7/h3-6H,1H3

InChI Key

RNQKOGLJJFVNRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[N+]#[C-]

Origin of Product

United States

Synthetic Methodologies for 1 Isocyano 4 Methylbenzene and Its Derivatives

Classical Preparative Routes

The traditional synthesis of 1-Isocyano-4-methylbenzene has long relied on established, robust chemical transformations. These methods, while effective, often involve harsh reagents and conditions.

Dehydration of Formamide (B127407) Precursors

The most prevalent and versatile method for synthesizing this compound is the dehydration of its corresponding formamide precursor, N-(p-tolyl)formamide. mdpi.comnih.gov This reaction effectively removes a molecule of water from the formamide to yield the isocyanide functional group.

A variety of dehydrating agents can be employed for this transformation. Phosphorus oxychloride (POCl₃) is the most widely used reagent, typically in the presence of a tertiary amine base such as triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproducts. mdpi.comrsc.orgorgsyn.orgrsc.org The reaction is commonly performed in anhydrous chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) at reduced temperatures, often around 0 °C, to control its exothermicity. mdpi.comrsc.orgrsc.org

Other powerful dehydrating agents used in this context include phosgene (B1210022) (COCl₂) and its safer liquid alternative, diphosgene (trichloromethyl chloroformate). mdpi.com These reagents also require a base to drive the reaction to completion.

Table 1: Common Reagents for Dehydration of N-(p-tolyl)formamide

Dehydrating AgentBaseTypical SolventTemperature
Phosphorus oxychloride (POCl₃)Triethylamine, PyridineDichloromethane, THF0 °C
Phosgene (COCl₂)Tertiary AmineDichloromethaneLow
DiphosgeneTertiary AmineDichloromethaneLow
p-Toluenesulfonyl chloride (TsCl)Pyridine, TriethylamineDichloromethane0 °C to RT

The general procedure involves the slow addition of the dehydrating agent to a cooled solution of the formamide and base in an inert solvent. After the reaction is complete, an aqueous workup is necessary to remove the water-soluble byproducts and isolate the isocyanide product. rsc.orgrsc.org

Alternative Established Synthetic Pathways

Beyond formamide dehydration, other classical methods have been established for the synthesis of aryl isocyanides.

The Carbylamine Reaction (Hofmann Isocyanide Synthesis): This is one of the oldest methods for preparing isocyanides. It involves the reaction of the primary amine, p-toluidine, with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). orgsyn.org The reaction proceeds via the formation of a dichlorocarbene (B158193) intermediate. While historically significant, this method is often limited by lower yields compared to the dehydration route. orgsyn.org

Isocyanide-Based Multicomponent Reactions: While primarily viewed as applications of isocyanides, the Ugi and Passerini reactions are fundamental, established pathways in which this compound is a key building block. illinois.eduwikipedia.org

Passerini Three-Component Reaction (P-3CR): This reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide. wikipedia.orgnumberanalytics.com It is typically conducted in aprotic solvents and is believed to proceed through a concerted, non-ionic mechanism. organic-chemistry.orgnih.gov

Ugi Four-Component Reaction (U-4CR): This reaction extends the Passerini reaction by including a primary amine. The four components—isocyanide, amine, carbonyl compound, and carboxylic acid—react, usually in a polar solvent like methanol (B129727), to produce a bis-amide. slideshare.netwikipedia.orgorganic-chemistry.org The reaction is known for its high atom economy and rapid completion at room temperature. slideshare.netwikipedia.org

Advanced and Sustainable Synthesis Approaches

In response to the growing need for environmentally responsible chemistry, recent research has focused on developing greener and more sustainable methods for isocyanide synthesis.

Green Chemistry Principles in Isocyanide Synthesis

The principles of green chemistry aim to reduce waste, avoid hazardous substances, and improve energy efficiency. For isocyanide synthesis, this has translated into replacing toxic reagents and solvents with safer alternatives.

A significant advancement is the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent in place of the more hazardous phosphorus oxychloride or phosgene derivatives. rsc.org Studies have shown that p-TsCl is a more environmentally benign choice, offering a simplified reaction protocol, easier workup, and a lower E-factor (a measure of waste produced). rsc.org

Another innovative approach involves the dehydration of formamides in water using micellar catalysis. uniupo.it This method employs p-TsCl as the dehydrating agent and sodium hydrogen carbonate as a mild, inexpensive base, completely avoiding the use of volatile organic solvents like dichloromethane. uniupo.it The use of simple, green feedstock combined with enabling technologies like visible light photoredox catalysis and flow chemistry represents the future direction for sustainable, large-scale isocyanide production. gotriple.eu

Catalyst-Free or Environmentally Benign Protocols

Developing catalyst-free reactions is a key goal in green chemistry as it eliminates the need for often-toxic and expensive metal catalysts.

Several catalyst-free protocols for reactions involving isocyanides have been developed:

Aqueous Dehydration: The dehydration of N-substituted formamides using p-TsCl and sodium hydrogen carbonate can be performed in water at room temperature, representing a truly sustainable and safe protocol. uniupo.it

Multicomponent Reactions in Water: Isocyanide-based multicomponent reactions can be designed to proceed smoothly in aqueous media without any catalyst, leading to the efficient construction of complex molecular scaffolds. rsc.org

Reactions with Elemental Sulfur: A catalyst-free, three-component reaction between an isocyanide, elemental sulfur, and an alcohol or thiol has been developed to produce O-thiocarbamates and dithiocarbamates under mild conditions. beilstein-journals.orgd-nb.info This atom-economic process showcases high functional group tolerance and scalability. d-nb.info

Table 2: Comparison of Classical vs. Green Dehydration Methods

FeatureClassical Method (POCl₃/Base)Green Method (p-TsCl/Base)
Dehydrating Agent Phosphorus oxychloridep-Toluenesulfonyl chloride
Solvent Dichloromethane (toxic, volatile)Water or minimal solvent
Byproducts Phosphoric salts (waste)p-Toluenesulfonamide (less hazardous)
Safety Highly exothermic, toxic reagentsMilder conditions, less toxic reagents
Environmental Impact High E-FactorLow E-Factor

Strategies for Substituted this compound Derivatives for Research Applications

The synthesis of derivatives of this compound is crucial for applications in medicinal chemistry, materials science, and chemical biology. Multicomponent reactions are particularly powerful tools for this purpose, allowing for the rapid generation of diverse molecular libraries from simple starting materials.

The Ugi and Passerini reactions are exemplary in this regard. By varying the other components (amine, carbonyl, carboxylic acid), a vast array of structurally complex derivatives can be synthesized using this compound as the constant isocyanide component. illinois.eduorganic-chemistry.org This diversity-oriented synthesis approach is highly valued in drug discovery for screening purposes. wikipedia.org

Table 3: Exemplary Ugi Reaction for Derivative Synthesis

AmineAldehydeCarboxylic AcidIsocyanideResulting Product Class
AnilineBenzaldehydeAcetic AcidThis compoundα-Acylamino-N-aryl-N-tolyl-acetamide
BenzylamineIsobutyraldehydeBenzoic AcidThis compoundN-Benzoyl-N-benzyl-N'-tolyl-valinamide
CyclohexylamineFormaldehydePropionic AcidThis compoundN-Cyclohexyl-N-propionyl-N'-tolyl-glycinamide

Furthermore, specific substitutions can be introduced to the this compound scaffold itself. For instance, fluorinated analogues such as 2-fluoro-1-isocyano-4-methylbenzene have been synthesized via the standard formamide dehydration route. rsc.orgresearchgate.net Additionally, more complex derivatives, such as those bearing a sulfonyl group like p-tolylsulfonylmethyl isocyanide (TosMIC) and its analogues, serve as highly versatile reagents in their own right for constructing heterocycles and other complex organic molecules. orgsyn.orgresearchgate.net The synthesis of these sulfonyl derivatives often involves a Mannich condensation of a sulfinic acid, formaldehyde, and formamide, followed by dehydration. google.com

Reactivity and Mechanistic Investigations of 1 Isocyano 4 Methylbenzene in Organic Transformations

Multicomponent Reaction (MCR) Paradigms

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the components. frontiersin.orgnih.gov Among the most prominent MCRs are those based on isocyanides, which are valued for their ability to rapidly generate molecular diversity and complexity. frontiersin.org 1-Isocyano-4-methylbenzene, also known as p-tolyl isocyanide, is a frequently utilized isocyanide component in these reactions due to its favorable reactivity and the properties it imparts to the resulting products.

Passerini Reaction Mechanisms and Scope with this compound

The Passerini reaction, first reported by Mario Passerini in 1921, is a three-component reaction (3CR) that involves an isocyanide, a carbonyl compound (like an aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgchemistnotes.comnih.gov This reaction was the first isocyanide-based MCR to be discovered and remains a cornerstone of combinatorial chemistry. nih.govwikipedia.orgmdpi.com When this compound is used, it leads to the formation of N-(p-tolyl)-α-acyloxy amides.

Mechanism: The mechanism of the Passerini reaction is dependent on the solvent used. wikipedia.orgchemistnotes.com

Concerted Mechanism: In aprotic, non-polar solvents and at high reactant concentrations, the reaction is believed to proceed through a concerted, non-ionic pathway. nih.govorganic-chemistry.orgbeilstein-journals.org This mechanism involves the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound. nih.govorganic-chemistry.org This cluster then reacts in a single step with the isocyanide, such as this compound, through a cyclic transition state. This process involves the α-addition of the electrophilic carbonyl carbon and the nucleophilic carboxylate oxygen to the isocyanide carbon, followed by an irreversible Mumm rearrangement to yield the final α-acyloxy amide product. wikipedia.orgnih.gov

Ionic Mechanism: In polar solvents like methanol (B129727) or water, the reaction is thought to follow an ionic pathway. wikipedia.orgchemistnotes.com This begins with the protonation of the carbonyl compound by the carboxylic acid. The isocyanide then performs a nucleophilic attack on the protonated carbonyl, forming a nitrilium ion intermediate. Subsequent attack by the carboxylate anion, followed by an acyl group transfer, yields the stable α-acyloxy amide. wikipedia.orgchemistnotes.com

Scope: The Passerini reaction exhibits a broad scope, tolerating a wide variety of functional groups on all three components. wikipedia.orgbeilstein-journals.org This functional group tolerance makes it a powerful tool for creating diverse molecular libraries. wikipedia.org Research has demonstrated the successful use of this compound with a range of aldehydes and carboxylic acids. Variations of the reaction have also been developed, such as an oxidative version where alcohols are used in place of aldehydes in the presence of a catalytic system. organic-chemistry.org Another variation involves a Passerini/Pudovik-type reaction using phosphinic acids instead of carboxylic acids. mdpi.com

Table 1: Examples of Passerini Reaction Variations

Reaction Type Components Catalyst/Reagent Product Type
Catalytic Aerobic Oxidation Alcohol, Isocyanide, Carboxylic Acid CuCl₂, NaNO₂, TEMPO, O₂ α-Acyloxy Amide
Silanol-Mediated Aldehyde, Isocyanide, Silanol Silanol α-Siloxyamide
Smiles Rearrangement Phenol, Aldehyde, Isocyanide - O-Arylated Compounds
Oxidative Passerini Aldehyde, Isocyanide, Sulfinic Acid m-CPBA α-(Sulfonyloxy)amide

Ugi Reaction Frameworks and Variations Involving this compound

Discovered by Ivar Ugi in 1959, the Ugi reaction is a four-component reaction (4CR) that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide (or α-acylamino amide). nih.govwikipedia.org This reaction is highly valued for its efficiency and high atom economy, as only a molecule of water is lost. wikipedia.org The use of this compound as the isocyanide component is common, yielding dipeptide-like structures. beilstein-journals.org

Mechanism: The Ugi reaction is generally favored in polar, protic solvents such as methanol. beilstein-journals.orgwikipedia.org The accepted mechanism proceeds through the following steps: wikipedia.org

Imine Formation: The amine and the carbonyl compound condense to form an imine, with the loss of a water molecule.

Protonation: The carboxylic acid protonates the imine, forming an activated iminium ion.

Nucleophilic Attack by Isocyanide: The terminal carbon of the isocyanide (e.g., this compound) attacks the iminium ion, creating a nitrilium ion intermediate.

Second Nucleophilic Addition: The carboxylate anion adds to the nitrilium ion.

Mumm Rearrangement: An irreversible intramolecular acyl transfer from the oxygen to the nitrogen (Mumm rearrangement) occurs, driving the reaction to completion and forming the final bis-amide product. wikipedia.org

Variations: The Ugi reaction framework is highly adaptable, leading to numerous variations. These often involve replacing one of the standard components or combining the Ugi reaction with a subsequent intramolecular reaction.

Ugi-Smiles Reaction: The carboxylic acid is replaced by a phenol, and the final step involves a Smiles rearrangement instead of a Mumm rearrangement. wikipedia.org

Ugi-Heck/Buchwald-Hartwig Reactions: The Ugi product is used in subsequent metal-catalyzed cross-coupling reactions. wikipedia.org

Ugi/Pictet-Spengler Sequence: This two-step, one-pot sequence is of significant interest as it produces rigid and complex polycyclic structures. nih.gov This has been used in the synthesis of drugs like Praziquantel and Almorexant. nih.gov

Ugi Five-Component Reaction (U-5C-4CR): An extension of the Ugi reaction of α-amino acids that introduces a primary or secondary amine as an additional, fourth variable component. nih.gov

Table 2: Selected Ugi Reaction Variations

Variation Name Key Feature Product Type
Ugi-Smiles Phenol replaces carboxylic acid Product of Smiles rearrangement
Ugi/Pictet-Spengler Sequential intramolecular cyclization Fused polycyclic heterocycles
Ugi Five-Component Reaction Uses α-amino acid and an additional amine Iminodicarboxamides

Development of Novel Isocyanide-Based Multicomponent Reactions

The fundamental reactivity of isocyanides demonstrated in the Passerini and Ugi reactions has inspired the development of novel MCRs. These new reactions often involve substituting a canonical reactant with a new partner or exploiting a different reactivity mode of the isocyanide.

Groebke–Blackburn–Bienaymé (GBB) Reaction: A three-component reaction between an amino-heterocycle, an aldehyde, and an isocyanide to form fused heterocyclic systems like imidazo[1,2-a]pyridines. frontiersin.orgresearchgate.net

Isocyanide-Aryne MCR: A reaction reported by Stoltz where an aryne, generated in situ, acts as the carbonyl component equivalent. The isocyanide attacks the aryne, and the resulting zwitterion is trapped by a carboxylate, following a Passerini-type mechanism. nih.gov

1,4-Addition I-MCRs: In certain systems, such as with chromones, isocyanides can participate in a 1,4-addition (Michael addition) instead of the typical 1,1-addition to a Schiff base. rsc.orgresearchgate.net An acid-catalyzed, three-component reaction of isocyanides, amines, and chromones in water has been developed to synthesize chromanones. rsc.org

Indolium Salt-Based 4CR: A four-component reaction involving aryl(indol-3-yl)methylium salts, an aromatic isocyanide like this compound, and an alcohol to produce alkyl aryl(indol-3-yl)acetimidates. frontiersin.org

Nucleophilic and Electrophilic Reactivity Studies

The unique electronic structure of the isocyanide functional group, featuring both a nucleophilic carbon-centered HOMO (σ-type) and an electrophilic C-centered LUMO (π-type), allows it to act as a "stereochemical chameleon". nih.gov This dual nature underpins its reactivity in both nucleophilic and electrophilic contexts.

Exploration of Nucleophilic Potential in SN2 Reactions

While isocyanides are well-established as reactants in MCRs, their potential as simple nucleophiles in bimolecular nucleophilic substitution (SN2) reactions was, for a long time, largely unexplored. nih.govnih.gov Recent research has demonstrated that isocyanides, including aryl isocyanides, can act as versatile nucleophiles in SN2 reactions with alkyl halides. nih.govresearchgate.net

This novel three-component process involves the initial nucleophilic attack of the isocyanide on an alkyl halide, which is the rate-determining SN2 step. nih.gov This forms a nitrilium ion intermediate, which is then trapped by water (hydrolysis) in the reaction mixture to yield a highly substituted secondary amide. nih.govnih.gov This reaction represents an unconventional approach to amide synthesis. nih.gov The process is compatible with a wide range of isocyanides and electrophiles and is scalable. nih.govresearchgate.net

Table 3: The Isocyanide SN2 Reaction

Step Description Intermediate/Product
1 (SN2) Nucleophilic attack of the isocyanide on an alkyl halide. Nitrilium Ion
2 (Hydrolysis) In situ trapping of the nitrilium ion by water. Secondary Amide

Electrophilic Activation of the Isocyano Carbon

The isocyano carbon can be rendered more electrophilic through activation, typically by coordination to a Lewis acid or a transition metal. mdpi.comsnu.ac.kr This activation makes the carbon atom more susceptible to attack by nucleophiles.

Lewis Acid Activation: Lewis acids like TiCl₄ can activate the isocyano group, facilitating nucleophilic attack. mdpi.com This strategy is often employed to enhance the rate and efficiency of reactions involving isocyanides.

Metal Coordination: Coordination of this compound to a transition metal, such as molybdenum or copper, alters the electronic properties of the isocyano group. snu.ac.kracs.org Infrared spectroscopy can be used to determine the extent of activation; a significant shift in the isocyanide stretching frequency upon coordination indicates that it has become susceptible to nucleophilic attack. acs.org

Hydrogen Bonding: While hydrogen bonding between an isocyanide and a proton donor (like a phenol) can occur, it generally does not sufficiently activate the isocyanide for nucleophilic attack and is considered more relevant for non-covalent binding interactions. acs.org

Reaction with α-Isocyano Esters: In the context of formal [3+2] cycloadditions, the electrophilic character of the isocyano group is crucial. After a base deprotonates the α-carbon of an isocyanoacetate, creating a nucleophilic center, the reaction proceeds with an electrophile. The subsequent intramolecular cyclization involves the attack of a resulting anion onto the now electrophilic isocyano carbon. acs.org

Formation and Reactivity of Nitrilium Ion Intermediates

The generation of highly reactive nitrilium ion intermediates is a cornerstone of isocyanide chemistry, enabling the construction of complex molecular frameworks. These intermediates are typically formed through the nucleophilic attack of the isocyanide carbon atom on an electrophilic species, such as a protonated imine or a carbonyl group activated by a Lewis acid. nih.gov

In classic multicomponent reactions like the Ugi and Passerini reactions, the nitrilium ion is a key intermediate. nih.govacs.org For instance, in the Ugi four-component reaction, this compound attacks an imine, formed in situ from an aldehyde/ketone and an amine. This addition generates a nitrilium intermediate which is highly reactive and readily reacts with nucleophiles. nih.gov The subsequent trapping of this electrophilic species by a carboxylate, followed by an intramolecular Mumm rearrangement, yields the characteristic α-acylamino amide product. nih.govacs.org The entire process is facilitated by the amphiphilic nature of the isocyanide carbon, which can engage with both electrophiles and nucleophiles. acs.org

The reactivity of the nitrilium ion can be harnessed for the synthesis of heterocyclic structures. When bifunctional reactants containing an additional nucleophilic group are used in these multicomponent reactions, the nitrilium intermediate can be trapped via an intramolecular nucleophilic attack, leading to the formation of various heterocycles. nih.gov Furthermore, Lewis acids can be employed to catalyze the formation of these nitrogen-containing reactive intermediates. For example, the addition of p-tolyl isocyanide to a vinylogous iminium ion also proceeds through a nitrilium intermediate, showcasing the broad applicability of this reactive species in organic synthesis. kuleuven.be While highly effective in many contexts, the reactivity of aromatic isocyanides can be substrate-dependent. In a phosphinic acid-promoted reaction with (Z)-hydroximoyl chlorides, aromatic isocyanides, including p-tolyl isocyanide, exhibited lower reactivity compared to their aliphatic counterparts. rsc.org

Radical Reaction Pathways

Beyond its well-established polar reactivity, this compound is an adept participant in radical reactions. It typically acts as a radical acceptor, where the addition of a radical species to the isocyano carbon generates a transient imidoyl radical. nih.gov This imidoyl radical is a pivotal intermediate that can undergo various subsequent transformations, including oxidation, cyclization, or fragmentation, opening up a diverse range of synthetic possibilities. nih.gov

Manganese(III) acetate (B1210297) [Mn(OAc)₃] and manganese(III) acetylacetonate (B107027) [Mn(acac)₃] are effective single-electron oxidants for initiating radical cascade reactions involving isocyanides. ccspublishing.org.cnorganic-chemistry.orgresearchgate.net These reactions provide efficient pathways for constructing new carbon-carbon and carbon-heteroatom bonds.

A notable application is the Mn(III)-promoted oxidative radical cascade reaction between arylboronic acids and this compound. ccspublishing.org.cn In this process, the arylboronic acid is oxidized by Mn(OAc)₃ to generate an aryl radical. This radical then adds to the isocyanide carbon, initiating a cascade that results in the formation of diimide derivatives through the construction of new C-C, C-N, and C=O bonds in a single step. ccspublishing.org.cn

Another powerful example is the Mn(III)-mediated radical cascade cyclization of o-alkenyl aromatic isocyanides with boronic acids, which provides access to N-unprotected 2-aryl-3-cyanoindoles. organic-chemistry.org The proposed mechanism involves the initial generation of an aryl radical from the boronic acid, which adds to the isocyanide. This is followed by an intramolecular cyclization onto the tethered alkene and a subsequent C-C bond cleavage, with water or molecular oxygen acting as the oxygen source for the elimination of benzaldehyde. organic-chemistry.org This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups on both the boronic acid and the isocyanide precursor. organic-chemistry.org

ReactantsMediatorProduct TypeYield (%)Reference
This compound, Phenylboronic acidMn(OAc)₃Diimide derivative40 ccspublishing.org.cn
o-Alkenyl aromatic isocyanides, Boronic acidsMn(acac)₃2-Aryl-3-cyanoindolesModerate to high organic-chemistry.org
Isocyanides, Aryl boronic acidsMn(III)DibenzodiazepinesModerate to excellent researchgate.net

The use of visible light in photoredox catalysis offers a mild and sustainable approach to generating radical intermediates for organic synthesis. uni-regensburg.detdx.cat In the context of isocyanide chemistry, this strategy has been successfully applied to initiate radical cyclization cascades.

A prime example is the visible-light-induced photoredox-catalyzed radical cyclization of o-alkenyl aromatic isocyanides with thioethers. rsc.org This reaction provides a direct and efficient method for synthesizing 2-thioquinolines. Under irradiation with visible light, a photocatalyst facilitates the generation of a radical from the thioether, which then adds to the isocyanide group of the aromatic substrate. The resulting imidoyl radical undergoes a regioselective intramolecular cyclization onto the alkene, leading to the final quinoline (B57606) product. This protocol was also extended to the α-C(sp³)–H activation of a protected cysteine derivative. rsc.org Such methods bypass the need for harsh reagents and high temperatures, aligning with the principles of green chemistry. uni-regensburg.de

The central event in many radical reactions involving this compound is its function as a radical trap. An incoming radical species, generated externally, adds to the terminal carbon of the isocyanide group. nih.gov This addition results in the formation of an imidoyl radical (R-C•=N-Ar), which is the key C-centered radical intermediate derived from the isocyanide moiety. nih.gov

The fate of this imidoyl radical is highly dependent on the reaction conditions and the other species present. nih.gov Key mechanistic pathways include:

Oxidation: The imidoyl radical can be oxidized to a nitrilium ion, transitioning from a radical pathway to a polar one. nih.gov

Intramolecular Cyclization: As seen in the Mn(III)-mediated and visible-light-induced reactions, the imidoyl radical can add to a suitably positioned internal π-system (like an alkene), leading to the formation of cyclic structures. organic-chemistry.orgrsc.org

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor to yield an imine.

α-Fragmentation: This process involves the cleavage of a bond alpha to the radical center. nih.gov

The generation of the initial radical that attacks the isocyanide can be achieved through various means, such as the Mn(III)-mediated oxidation of boronic acids or the photoredox-catalyzed activation of thioethers. ccspublishing.org.cnrsc.org Therefore, the isocyanide itself is typically not the source of the initial radical but rather a reactive handle that efficiently captures radicals to generate new, synthetically versatile C-centered radical intermediates.

Visible-Light-Induced Radical Cyclization Processes

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems in a single, often stereospecific, step. This compound is a versatile partner in a variety of cycloaddition reactions, including [4+1], [3+2], and 1,3-dipolar cycloadditions, owing to the unique electronic structure of the isocyano group. vulcanchem.comrsc.org

The ability of this compound to participate in cycloadditions has been exploited to synthesize a wide range of heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

[4+1] Cycloadditions: In these reactions, the isocyanide acts as a one-atom component, reacting with a four-atom π-system. A theoretical study of the [1+4] cycloaddition between isocyanides, including a methyl-substituted benzene (B151609) isocyanide, and 3-benzylidene-2,4-pentanedione (B1295106) confirmed a stepwise mechanism for the formation of highly substituted furan (B31954) derivatives. iau.ir This type of reaction has also been noted for its utility in forming various cyclic compounds.

[3+2] Cycloadditions: These reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of the isocyanide with a 1,3-dipole. This approach is widely used to prepare five-membered heterocycles. researchgate.net For instance, the reaction of isocyanides with nitrilimines has been reported to yield heterocyclic products. oup.com However, the success of these reactions can be sensitive to the specific substrates and catalysts used. In a copper-catalyzed [3+2] cycloaddition designed to produce trisubstituted imidazoles, this compound failed to yield the desired product under the optimized conditions, whereas other aryl isocyanides with electron-withdrawing groups reacted successfully. rsc.org This highlights the influence of the electronic properties of the aryl substituent on the reactivity of the isocyanide. Related compounds like p-tolylsulfonylmethyl isocyanide (TosMIC) are well-known reagents for the synthesis of heterocycles such as oxazoles and pyrroles via cycloaddition pathways like the Van Leusen reaction. enamine.netorganic-chemistry.org

Other Cycloadditions: Isocyanides can also undergo Michael addition to activated alkenes or alkynes, forming zwitterionic intermediates. These reactive species can be trapped by various electrophiles, leading to a diverse array of heterocyclic compounds. semanticscholar.org The versatility of this compound in cycloaddition chemistry makes it an invaluable tool for the rapid construction of molecular complexity.

Cycloaddition TypeReactant Partner(s)Resulting Heterocycle(s)Reference
[1+4] Cycloaddition3-Benzylidene-2,4-pentanedioneFuran derivatives iau.ir
[3+2] CycloadditionNitriliminesHeterocyclic products oup.com
[3+2] CycloadditionDiazo compoundsPyrazolines researchgate.net
[2+3] Cycloaddition(Requires specific conditions)Pyrrole derivatives vulcanchem.com
Van Leusen Reaction (with TosMIC)AldehydesOxazoles enamine.netorganic-chemistry.org

Exploration of [4+1] and other Cycloaddition Modes

This compound, also known as p-tolyl isocyanide, is a versatile C1 synthon in cycloaddition reactions, participating in various modes to construct diverse heterocyclic scaffolds. rhhz.netresearchgate.netrsc.org The exploration of its reactivity in [4+1] cycloadditions has been a significant area of research, leading to the synthesis of five-membered heterocycles like pyrroles, imidazoles, and furans. researchgate.netrsc.org

In a notable example, the palladium-catalyzed [4+1] cycloaddition of prop-2-yn-1-ones with isocyanides provides a route to 2-amino-4-cyanofurans. rhhz.net Mechanistic studies suggest that these reactions can proceed through a concerted pathway. rhhz.net The reaction of 1-phenyl-3-(p-tolyl)prop-2-yn-1-one with tert-butyl isocyanide, when catalyzed by Pd(OAc)₂, yields the corresponding 2-amino-4-cyanofuran. rhhz.net

Beyond the well-established [4+1] cycloadditions, this compound and other isocyanides can participate in other cycloaddition modes, including [3+2], [3+3], and [2+1] cycloadditions. researchgate.netacs.orgresearchgate.net For instance, α-isocyanoacetates are known to undergo [3+2] cycloadditions with a variety of partners such as aldehydes, imines, and alkynes. acs.org Theoretical studies on the [1+4] cycloaddition reaction between alkyl isocyanides, including a methyl benzene isocyanide, and 3-benzylidene-2,4-pentanedione have also been conducted to elucidate the reaction mechanism. iau.ir

The reactivity of isocyanides in these cycloadditions is influenced by the nature of the substituents and the reaction conditions. For example, in reactions with metal-phosphine complexes, isocyanides can undergo [2+1] cycloaddition at a metal-phosphorus double bond. researchgate.net The diverse cycloaddition reactivity of this compound underscores its importance as a building block in heterocyclic synthesis.

A summary of different cycloaddition modes involving isocyanides is presented below:

Cycloaddition ModeReactantsProduct TypeReference
[4+1]Prop-2-yn-1-ones, Isocyanides2-Amino-4-cyanofurans rhhz.net
[4+1]α,β-Unsaturated imines, IsocyanidesPyrrole derivatives researchgate.net
[3+2]α-Isocyanoacetates, Aldehydes/Imines/AlkynesFive-membered N-heterocycles acs.org
[1+4]Alkyl isocyanides, 3-Benzylidene-2,4-pentanedioneDihydropyrrole derivatives iau.ir
[2+1]Isocyanides, Metal-phosphorus double bondsAzaphosphallene complexes researchgate.net

Functionalization Strategies for this compound and its Adducts

The aromatic ring of this compound offers a site for further functionalization, allowing for the synthesis of more complex derivatives. The isocyano group and the methyl group on the benzene ring influence the regioselectivity of electrophilic substitution reactions. Efficient methods for the selective functionalization of pre-existing aromatic rings are crucial in organic synthesis. organic-chemistry.org

One approach to functionalizing the aromatic ring is through electrophilic substitution. The methyl group is an ortho-, para-directing group, while the isocyano group's directing effect is more complex. However, lithiation of the methyl group of o-tolyl isocyanide can be achieved, enabling subsequent reactions with electrophiles. psu.edu While direct electrophilic substitution on the aromatic ring of this compound itself is not extensively detailed in the provided results, the functionalization of related aromatic systems provides insight. For instance, methods for selective ortho-chlorination and meta-bromination of phenols have been developed. organic-chemistry.org

A unique approach involves a carbene-initiated vulcanchem.combeilstein-journals.org-rearrangement of allyl sulfoxides, which allows for the para-selective functionalization of benzene rings. nih.gov This highlights the potential for developing novel strategies to selectively modify the aromatic core of this compound.

The isocyano carbon of this compound is a key center of reactivity, participating in a wide array of transformations. psu.edu It exhibits both nucleophilic and electrophilic character, allowing for reactions with a diverse range of reagents. researchgate.net

One of the most fundamental reactions is the α-addition, where both a nucleophile and an electrophile add to the isocyano carbon. researchgate.net For example, the reaction of p-tolyl isocyanide with n-butyl lithium results in an α,α-adduct. researchgate.net This reactivity is central to many multicomponent reactions involving isocyanides.

The isocyano group can also undergo insertion reactions into metal-carbon, metal-nitrogen, and metal-oxygen bonds. acs.orgubc.ca For instance, p-tolyl isocyanide readily inserts into manganese-alkyl bonds. acs.org Radical reactions at the isocyano carbon have also been explored. The addition of heteroatom radicals, such as those derived from phosphines and stannanes, to the isocyano group has been reported. beilstein-journals.org For example, Me₂N-SnMe₃ adds to p-tolyl isocyanide to yield Me₂N–C(=N–C₆H₄–p-Me)–SnMe₃. beilstein-journals.org

Furthermore, the isocyano group can be transformed into other functional groups. For instance, it can be oxidized to an isocyanate or reduced to an amine. The versatility of the isocyano carbon makes this compound a valuable precursor for a wide range of organic molecules.

Selective Functionalization of Aromatic Ring Systems

Polymerization Chemistry

This compound and other isocyanides are highly reactive monomers that have been successfully employed in multicomponent polymerizations (MCPs) to synthesize complex and heteroatom-rich polymers. rsc.orgresearchgate.netrsc.org These polymerizations benefit from the high reactivity of the isocyanide group, which can react with various electrophiles and nucleophiles, often under mild conditions. rsc.orgrsc.org

A notable application is in the synthesis of poly(sulfonyl isourea)s through a cobalt-catalyzed MCP of isocyanides, sulfonyl azides, and alcohols or phenols. rsc.org This method allows for the creation of polymers with high molecular weights (up to 120,500 g/mol ) and good thermal stability. rsc.org The isocyanide monomer plays a crucial role in forming the polymer backbone.

Isocyanide-based MCPs, such as the Passerini and Ugi reactions, are classical methods for preparing polymers with diverse structures. rsc.org More recent developments have expanded the scope to include reactions with sulfur and selenium-containing monomers, further enriching the library of accessible heteroatom-rich polymers. rsc.org For example, one-pot multicomponent polymerizations of diisocyanides, N,N'-dimethylbarbituric acid, and dialdehydes have been used to synthesize highly substituted poly(furopyrimidine)s. researchgate.net

The choice of isocyanide monomer, along with the other components, allows for tuning the properties of the resulting polymers. The high reactivity and versatility of this compound and its analogues make them valuable building blocks in the field of polymer chemistry. rsc.org

The use of this compound in polymerization reactions provides a powerful strategy for the synthesis of heteroatom-rich polymers. rsc.orgsemanticscholar.org The isocyano group itself introduces a nitrogen atom into the polymer backbone, and its reactivity allows for the incorporation of other heteroatoms like oxygen, sulfur, and phosphorus through carefully designed multicomponent reactions. beilstein-journals.orgrsc.org

The synthesis of poly(sulfonyl isourea)s, as mentioned previously, is a prime example where isocyanides, in conjunction with sulfonyl azides and alcohols, lead to polymers rich in nitrogen, sulfur, and oxygen. rsc.org These polymers often exhibit interesting properties and functionalities due to the presence of these heteroatoms. rsc.org

Furthermore, the development of MCPs involving isocyanides and monomers containing sulfur or selenium has expanded the possibilities for creating multifunctional, heteroatom-rich polymers. rsc.org These synthetic strategies are often highly efficient and atom-economical. rsc.org The ability to construct complex polymeric structures with a high density of heteroatoms in a single step highlights the utility of isocyanide-based polymerizations. rsc.orgsemanticscholar.org

Control over Polymer Architectures and Molecular Weight in Isocyanide-Based Polymerizations

The polymerization of isocyanides, including this compound (also known as p-tolyl isocyanide), offers a pathway to unique polymer structures, most notably rigid-rod helical conformations. ru.nl Achieving precise control over the polymer architecture and molecular weight is paramount for tailoring the material's properties for advanced applications. This control is primarily realized through living polymerization techniques, where chain termination and transfer reactions are effectively suppressed. acs.org

Living polymerization allows for the synthesis of polymers with predictable molecular weights (Mn) and narrow molecular weight distributions, often indicated by a low polydispersity index (PDI). acs.org The molecular weight can be systematically controlled by adjusting the initial molar ratio of the monomer to the initiator. rsc.org Various catalyst systems have been developed to facilitate the controlled or living polymerization of aryl isocyanides.

Catalyst Systems for Controlled Polymerization

Palladium(II) and Nickel(II) complexes are among the most effective catalysts for the living polymerization of isocyanides. rsc.orgru.nl Air-stable (phenylbuta-1,3-diynyl)palladium(II) complexes, for instance, have been shown to be highly active initiators, yielding poly(phenyl isocyanide)s with controlled molecular weights and narrow PDIs. researchgate.net The polymerization proceeds in a living, chain-growth manner, which is essential for creating well-defined polymer structures. rsc.orgresearchgate.net Similarly, µ-ethynediyl Pt-Pd binuclear complexes are efficient but can be air-sensitive. rsc.org

The mechanism of polymerization involves the repeated insertion of isocyanide monomers into the metal-carbon bond of the initiator complex. The stability of the propagating species is crucial; for palladium catalysts, a significant challenge is the tendency to form a trimer intermediate that can terminate the polymerization. rsc.org The design of the catalyst, particularly the ancillary ligands, is therefore critical to prevent such side reactions and maintain the "living" nature of the polymerization.

Table 1: Catalyst Systems for Living Polymerization of Aryl Isocyanides

Catalyst/Initiator System Monomer Type Key Features Resulting Architecture Reference
(Phenylbuta-1,3-diynyl)palladium(II) Complexes Phenyl Isocyanides Air-stable, high activity, living/controlled chain growth Linear, Star-shaped researchgate.net
Arylrhodium Complexes Aryl Isocyanides Promotes living polymerization Linear rsc.org
Nickel(II) Perchlorate / Chiral Amine Achiral Isocyanides Helix-sense selective polymerization Helical (excess of one screw sense) ru.nl
Chirally Cyclic Alkyne–Palladium(II) Achiral Phenyl Isocyanides Living polymerization, high yield Cyclic Helical chemistryviews.org
Rare Earth Metal Complexes / [Ph₃C][B(C₆F₅)₄] Isocyanides Tolerant to polar functionalities Linear nih.gov

Control over Polymer Architecture

The control over polymer architecture extends beyond linear chains to more complex and functional structures.

Helical Structures: A defining characteristic of polyisocyanides is their rigid helical conformation, which arises from restricted rotation around the single bonds of the polymer backbone (atropisomerism). ru.nlru.nl For polymers derived from achiral isocyanides like this compound, polymerization typically yields a racemic mixture of left- and right-handed helices. ru.nl However, by employing optically active catalysts or initiators, a helix-sense selective polymerization can be achieved. For example, a catalyst generated from a nickel(II) complex and a chiral amine can polymerize achiral isocyanides to produce optically active polymers with a significant excess of one helical screw sense. ru.nlru.nl

Block Copolymers: The living nature of isocyanide polymerization is particularly advantageous for the synthesis of block copolymers. libretexts.org This is achieved by the sequential addition of different monomers. Once the first monomer is fully consumed, a second monomer is introduced to the living polymer chains, resulting in the formation of a well-defined block copolymer. ru.nl This method allows for the combination of different isocyanide-based blocks or the integration of polyisocyanide segments with other polymer types, creating materials with hybrid properties. acs.org

Cyclic and Star-Shaped Polymers: More advanced catalyst design has enabled the synthesis of even more complex topologies. Chirally cyclic alkyne–palladium(II) catalysts have been successfully used to initiate the living polymerization of achiral isocyanide derivatives to produce well-defined cyclic helical polyisocyanides with low dispersity. chemistryviews.org Furthermore, bi- and tri-functional palladium complexes can initiate living polymerization from a central core to generate telechelic linear and star-shaped polyisocyanides with controlled molecular weights. researchgate.netresearchgate.net

The ability to precisely control both the molecular weight and the architecture—from linear and helical to block, cyclic, and star-shaped structures—positions the polymerization of this compound and related monomers as a powerful tool for creating advanced macromolecular materials.

Table 2: Research Findings on Controlled Isocyanide Polymerization

Catalyst Monomer Mn (kDa) PDI (Mw/Mn) Architecture Conditions Reference
rc-Pd(II) / sc-Pd(II) 4-isocyanobenzoyl-2-aminoisobutyric acid decyl ester 28.8 1.25 Cyclic Helical - researchgate.netchemistryviews.org
Ni(C≡N-t-C₄H₉)₄(ClO₄)₂ / (S)-(-)-α-phenylethylamine tert-butyl isocyanide 2.0-3.0 - Helical (ee up to 83%) CHCl₃ ru.nl
(Phenylbuta-1,3-diynyl)Pd(II) Phenyl Isocyanide Controlled by M/I ratio < 1.2 Linear, Star THF, 55 °C rsc.orgresearchgate.net
RE(CH₂SiMe₃)₃(THF)₂ / [Ph₃C][B(C₆F₅)₄] Isoprene / Isocyanides 7.9-37 1.16-2.06 Linear Toluene nih.gov

Organometallic Chemistry and Catalytic Applications of 1 Isocyano 4 Methylbenzene

Ligand Design and Coordination Chemistry

1-Isocyano-4-methylbenzene, also known as p-tolyl isocyanide, is a versatile ligand in organometallic chemistry. Its electronic and steric properties can be fine-tuned, making it a valuable component in the design of transition metal complexes.

The synthesis of transition metal complexes featuring this compound can be achieved through various established methods. A common approach involves the reaction of a metal salt or a metal-carbonyl complex with the isocyanide compound. For instance, iron, cobalt, or nickel salts can be reacted with a reducing agent in the presence of this compound in an organic solvent. google.com Alternatively, iron, cobalt, or nickel-carbonyl complexes can be reacted with the isocyanide compound under heat or light irradiation. google.com

The stoichiometry of the resulting complex often mirrors that of analogous metal carbonyl complexes. wikipedia.org For example, the reaction of a suitable metal precursor with this compound can lead to the formation of homoleptic complexes, where the metal center is exclusively coordinated to isocyanide ligands. Due to the linear nature of the M-C-N-R linkage, isocyanide ligands have a small cone angle, which facilitates the formation of polyisocyanide complexes with high coordination numbers. wikipedia.org

The synthesis of heteroleptic complexes, containing this compound alongside other ligands, is also widely reported. For instance, binuclear μ-vinylidene complexes containing a 1-(isocyanomethylsulfonyl)-4-methylbenzene ligand have been synthesized through substitution reactions. researchgate.net Similarly, isocyanide-functionalized imidazolium (B1220033) salts have been used to create transition metal complexes with a peripheral imidazolium cation. rsc.org These complexes can serve as precursors for mixed-ligand isocyanide–NHC heterometallic complexes. rsc.org

The steric and electronic properties of the isocyanide ligand can influence the coordination number and geometry of the resulting complex. For example, sterically demanding isocyanide ligands tend to form complexes with lower coordination numbers. nih.gov

The bonding of this compound to a transition metal is characterized by a combination of σ-donation and π-back-bonding. The isocyanide ligand acts as a strong σ-donor through the lone pair of electrons on the carbon atom. vulcanchem.com Simultaneously, it functions as a π-acceptor, accommodating electron density from the metal's d-orbitals into the π* antibonding orbitals of the C≡N triple bond. wikipedia.org

Compared to the isoelectronic carbon monoxide (CO) ligand, most isocyanides, including this compound, are generally considered to be stronger σ-donors and weaker π-acceptors. wikipedia.org However, the balance between these two bonding components can be influenced by the substituents on the aryl ring of the isocyanide and the nature of the metal center. missouristate.edu

The extent of π-back-bonding is a crucial factor in determining the stability and reactivity of the metal complex. Stronger π-back-bonding leads to a shorter M-C bond and a longer C≡N bond, which can be observed spectroscopically. The angle of the M-C-N linkage can also provide insight into the degree of back-bonding; in electron-rich complexes, this angle often deviates from the ideal 180°. wikipedia.org

The electronic properties of this compound can be systematically tuned. For instance, the introduction of electron-withdrawing or electron-donating groups on the benzene (B151609) ring can modulate the σ-donating and π-accepting capabilities of the ligand. This tunability is essential for the rational design of catalysts with specific activities and selectivities. missouristate.edu

Several spectroscopic techniques are instrumental in characterizing the coordination of this compound to a metal center.

Infrared (IR) Spectroscopy: The stretching frequency of the isocyanide C≡N bond (ν(C≡N)) is a sensitive probe of the electronic environment of the ligand. Upon coordination to a metal, the ν(C≡N) band typically shifts to a lower frequency compared to the free ligand. This shift is a direct consequence of π-back-bonding from the metal to the π* orbitals of the isocyanide, which weakens the C≡N bond. The magnitude of this shift provides a qualitative measure of the extent of π-back-bonding. For example, in platinum(II) complexes, the ν(C≡N) is observed around 2155 cm⁻¹. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The chemical shift of the isocyanide carbon (¹³C≡N) is also sensitive to coordination. Changes in the chemical shift upon complexation can provide information about the electronic structure of the metal-ligand bond. missouristate.edu

¹H NMR: The proton NMR spectrum can reveal information about the geometry of the complex and the electronic effects of the metal center on the p-tolyl group. acs.org

³¹P NMR: In complexes containing phosphorus-based co-ligands, ³¹P NMR spectroscopy can provide valuable information about the coordination environment and the electronic properties of the complex. nih.gov

⁷⁷Se NMR: In some cases, ⁷⁷Se NMR spectroscopy has been used to probe the electronic properties of related N-heterocyclic carbenes, which can provide insights into the σ-donor and π-acceptor properties of the ligands. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. The M-C and C≡N bond distances, as well as the M-C-N bond angle, are key parameters for understanding the nature of the metal-isocyanide bond. acs.org

Technique Parameter Information Gained
IR Spectroscopy ν(C≡N) stretching frequencyExtent of π-back-bonding
¹³C NMR Chemical shift of ¹³C≡NElectronic structure of M-C bond
¹H NMR Chemical shifts of aryl protonsComplex geometry and electronic effects
X-ray Crystallography M-C and C≡N bond lengths, M-C-N angleDefinitive structural information

Investigation of σ-Donating and π-Back-Bonding Interactions

Catalytic Activity of this compound Complexes

Complexes containing this compound as a ligand have demonstrated catalytic activity in a range of organic transformations.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamentally important reaction in organosilicon chemistry. Transition metal complexes, including those with isocyanide ligands, are effective catalysts for this process. nih.gov

Rhodium complexes of this compound have been investigated for the hydrosilylation of ketones. nih.gov The efficiency of these catalysts is influenced by the steric bulk of the isocyanide ligand. Bulky isocyanides can promote the formation of catalytically active, monoisocyanide-rhodium species, leading to enhanced reaction rates. nih.gov The high affinity of the isocyanide ligand for the rhodium center is also a contributing factor to the catalytic efficiency. nih.gov

Cobalt and iron complexes containing isocyanide ligands have also been patented for use as catalysts in hydrosilylation reactions. google.comgoogle.com These earth-abundant metal catalysts offer a more sustainable alternative to precious metal catalysts like platinum. nih.gov In some systems, the catalytic activity is achieved by reacting a metal salt with an isocyanide ligand in the presence of a promoter. google.com

Metal Center Substrate Key Findings Reference
RhodiumKetonesBulky isocyanide ligands enhance catalytic rates. nih.gov
CobaltAlkenes/AlkynesPatented for use in hydrosilylation. google.comgoogle.com
IronAlkenes/AlkynesPatented for use in hydrosilylation. google.com

Transition metal complexes with isocyanide ligands can also serve as catalysts for hydrogenation reactions. google.com These reactions involve the addition of hydrogen (H₂) across double or triple bonds.

Iron and cobalt complexes featuring isocyanide ligands have been developed for the hydrogenation of various substrates. google.comprinceton.edu The electronic properties of the ligands play a crucial role in the activation of hydrogen and the subsequent catalytic cycle. The development of catalysts based on earth-abundant metals like iron and cobalt is a significant area of research aimed at replacing precious metal catalysts. princeton.edu

While the specific use of this compound in hydrogenation catalysis is not as extensively documented in the provided search results as its role in hydrosilylation, the general principles of isocyanide ligand utility in hydrogenation are well-established. google.comresearchgate.net The ability to tune the electronic and steric properties of the isocyanide ligand is advantageous in optimizing catalyst performance for specific hydrogenation reactions.

Use in Hydrosilane Reduction Reactions

Catalysts incorporating isocyanide complexes, including those derived from this compound, have demonstrated activity in hydrosilane reduction reactions. google.com These reactions are crucial in organic synthesis for the reduction of unsaturated bonds, such as carbon-oxygen or carbon-nitrogen double bonds. google.com A patent describes a catalyst system for hydrosilylation, hydrogenation, and hydrosilane reduction reactions that includes a compound represented by the formula M(L)n, where M is a transition metal and L is an isocyanide ligand. google.com Specifically, this compound is listed as a potential isocyanide ligand for these catalytic applications. google.com The catalyst's utility in reducing various functional groups highlights its importance in synthetic organic chemistry. google.com

For instance, the effectiveness of such catalysts is demonstrated in the hydrosilane reduction of acetophenone (B1666503) using an iron-isocyanide complex, as detailed in the table below.

Reaction TypeCatalyst ExampleSubstrateReducing Agent
Hydrosilane ReductionFe(CNtBu)₅Acetophenone1,1,3,3-tetramethyldisiloxane
HydrosilylationCo₂(CNAd)₈α-methylstyrenePolydimethylsiloxane

This table illustrates examples of reactions catalyzed by metal-isocyanide complexes, as described in patent literature. google.com

Exploration of Isocyanide Ligands in Homogeneous Catalysis

The isocyanide group is a privileged functional group in synthetic chemistry due to its reactivity with both electrophiles and nucleophiles. researchgate.net In homogeneous catalysis, this compound (p-tolyl isocyanide) has been utilized as a ligand in various transition metal complexes. Research has shown that rhodium and iridium complexes react with stoichiometric amounts of isocyanides, including p-tolyl isocyanide, to form 1,1-insertion complexes. researchgate.net Further reaction with an excess of the isocyanide can lead to complexes containing both inserted and coordinated isocyanide ligands. researchgate.net

The versatility of isocyanide ligands like this compound is further highlighted by their role in multicomponent reactions and C-H activation processes. researchgate.netrsc.org For example, palladium catalysts have been used for the annulation of aromatic aldehydes with internal alkynes, and also for C-H activation followed by isocyanide insertion, with polyethylene (B3416737) glycol (PEG) serving as a recyclable reaction medium. rsc.org In one study, the recyclability of the PEG medium was demonstrated over three cycles for the reaction between 2-(indolizin-2-yl)phenol and tert-butyl isocyanide, showing only a minimal loss in catalytic activity. rsc.org This underscores the potential for developing more sustainable catalytic processes using isocyanide ligands. rsc.org Additionally, studies on platinum complexes have demonstrated that p-tolyl isocyanide can insert into platinum-carbon bonds at elevated temperatures, showcasing another facet of its reactivity. up.ac.za

Isocyanides in Organometallic Frameworks (OMFs)

Organometallic frameworks (OMFs) are a class of porous, crystalline materials constructed from metal nodes and organic linkers connected via metal-carbon bonds. acs.org Isocyanides have emerged as ideal carbon-based linkers for building these structures. acs.org

Development of OMFs utilizing Isocyanide Linkers

The development of OMFs using isocyanide linkers represents a significant, albeit relatively unexplored, area in materials chemistry. acs.orgnih.gov Unlike the more common metal-organic frameworks (MOFs) that are typically built on metal-heteroatom coordination, OMFs feature direct metal-carbon bonds, with isocyanides serving as excellent linkers due to their strong coordination properties with various transition metals. acs.org

A key strategy in this field involves the use of palladium-isocyanide frameworks as precursors. acs.orgnih.gov These frameworks can be synthesized and then modified postsynthetically. A notable example is the construction of a Pd-isocyanide OMF which serves as a platform for further functionalization. acs.orgnih.gov This approach leverages the inherent electrophilicity of the coordinated isocyanide, allowing for nucleophilic addition to create more complex structures. acs.orgnih.gov This method highlights a new direction in the chemistry of metal-carbon bonds and expands the family of reticular materials. nih.gov

Potential for Asymmetric Catalysis in OMF Architectures

A groundbreaking application of isocyanide-based OMFs is in the field of asymmetric catalysis. nih.gov Until recently, chiral OMFs (COMFs) had not been reported. acs.org A significant breakthrough was the creation of homochiral OMFs through the postsynthetic modification (PSM) of an achiral palladium-isocyanide OMF. acs.orgnih.gov

In this process, optically pure amines are introduced, which react with the coordinated isocyanide moieties via nucleophilic addition. acs.orgnih.gov This reaction transforms the isocyanide into a chiral bis(acyclic diaminocarbene) (BADC) ligand, thereby embedding chirality directly into the framework's structure. acs.orgnih.gov The resulting Pd-BADC-derived chiral OMFs have proven to be stable, reusable heterogeneous catalysts. acs.orgnih.gov They have demonstrated high efficiency and stereoselectivity in promoting asymmetric reactions. acs.org

The table below summarizes the catalytic performance of these novel chiral organometallic frameworks.

Asymmetric ReactionCatalyst TypeKey FeatureOutcome
Strecker ReactionPd-bis(ADC)-linked COMFHeterogeneous, reusable catalystHighly promoted asymmetric synthesis acs.orgnih.gov
Suzuki-Miyaura Cross-CouplingPd-bis(ADC)-linked COMFChiral centers integrated into frameworkHighly promoted asymmetric synthesis acs.orgnih.gov

This table showcases the successful application of chiral OMFs derived from isocyanide linkers in asymmetric catalysis. acs.orgnih.gov

This strategy of using coordinated isocyanide-based PSM is appealing because it allows for the creation of homochiral metal-carbon frameworks in a single step under ambient conditions. acs.org It opens up possibilities for generating a diverse library of porous, crystalline materials for asymmetric catalysis without requiring complex, multi-step syntheses. acs.org

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of 1-isocyano-4-methylbenzene and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

The progress of reactions involving this compound can be effectively monitored by ¹H and ¹³C NMR spectroscopy. By taking spectra at various time points, chemists can observe the diminishing signals of the starting material and the concurrent emergence of signals corresponding to the product.

For instance, in the ruthenium-photocatalyzed synthesis of N-(4-tolyl)benzamide from this compound and a diphenyliodonium (B167342) salt, the reaction's progress can be tracked by monitoring key changes in the ¹H NMR spectrum. beilstein-journals.org The distinct aromatic signals of the starting isocyanide would decrease in intensity, while new signals for the amide product, notably the N-H proton singlet and the shifted aromatic protons, would appear and grow. beilstein-journals.orgrug.nl

The table below illustrates the diagnostic shifts that would be monitored.

CompoundType¹H NMR (δ ppm)¹³C NMR (δ ppm)
This compound (Reactant)¹H7.26 (d, 2H), 7.18 (d, 2H), 2.37 (s, 3H) rug.nl165.4 (N≡C), 139.1, 130.2, 126.3, 122.5, 21.4 (CH₃) rug.nl
N-(4-tolyl)benzamide (Product)¹H10.15 (s, 1H, NH), 7.92 (d, 2H), 7.63 (d, 2H), 7.58-7.45 (m, 3H), 7.15 (d, 2H), 2.29 (s, 3H) beilstein-journals.org165.5, 136.6, 134.9, 132.8, 131.6, 129.2, 128.5, 127.8, 120.5, 20.6 beilstein-journals.org

Spectra referenced against internal standards in appropriate deuterated solvents.

NMR spectroscopy is paramount in confirming the final structure of novel compounds synthesized from this compound. In a one-pot, three-component reaction involving this compound, benzaldehyde, and benzoic acid, a novel α-acyloxycarboxamide is formed. mdpi.com The structure of this complex product was unequivocally confirmed using extensive NMR analysis. The ¹H NMR spectrum showed a singlet for the new N-H proton at 10.44 ppm and a singlet for the methine proton (O-(CH)CO) at 6.26 ppm. mdpi.com The ¹³C NMR spectrum was equally informative, revealing signals for the two distinct carbonyl carbons of the amide (167.82 ppm) and the ester (166.82 ppm), as well as the methine carbon at 76.30 ppm, confirming the successful incorporation of all three components into the final structure. mdpi.com

Application of 1H and 13C NMR in Reaction Monitoring

Infrared (IR) Spectroscopy

IR spectroscopy is particularly powerful for identifying the presence and transformation of specific functional groups, with the isocyano group of this compound having a distinct and easily monitored absorption.

The isocyano (N≡C) functional group exhibits a strong, sharp absorption band in a relatively uncongested region of the IR spectrum, typically between 2150 cm⁻¹ and 2115 cm⁻¹. rsc.orgresearchgate.net This characteristic peak serves as an excellent probe for monitoring reactions. As this compound is consumed during a chemical transformation, the intensity of its N≡C stretching band will decrease. This principle is widely applied in real-time reaction analysis using in-situ IR spectroscopy, such as with fiber-optic probes. researchgate.net The rate of disappearance of the isocyanide peak can be used to determine reaction kinetics and endpoint. researchgate.netsci-hub.se For example, in the synthesis of α-acyloxycarboxamides, the complete disappearance of the N≡C band indicates the full consumption of the isocyanide starting material. mdpi.com

IR spectroscopy is essential for confirming the functional groups present in a final product, thereby verifying that the intended transformation has occurred. In the product of the three-component reaction mentioned previously, the IR spectrum provides clear evidence of the new functional groups. mdpi.com The characteristic isocyanide peak is absent, while new, strong bands appear, corresponding to the N-H stretch of the amide (3285 cm⁻¹), the ester carbonyl (C=O) stretch (1730 cm⁻¹), and the amide carbonyl (C=O) stretch (1642 cm⁻¹). mdpi.com

The following table summarizes the key IR absorptions for a product synthesized from this compound.

Functional GroupVibration TypeWavenumber (cm⁻¹)
N-H (Amide)Stretch3285
C=O (Ester)Stretch1730
C=O (Amide)Stretch1642
N≡C (Isocyanide)StretchAbsent (was ~2120)
Data from the synthesis of 2-oxo-2-(p-tolylamino)-1-phenylethyl benzoate. mdpi.com

Monitoring of Isocyano Group Transformations in Reactions

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight of this compound and its reaction products, providing definitive confirmation of their elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass with very high precision.

For the parent compound, this compound, the predicted monoisotopic mass is 117.057846 Da. uni.lu In analysis, it is typically observed as a protonated molecule [M+H]⁺ with a corresponding mass-to-charge ratio (m/z) of approximately 118.0651. uni.lu

When used to analyze reaction products, HRMS can verify the proposed structure by matching the experimentally measured mass to the calculated exact mass. For the α-acyloxycarboxamide product formed in the multi-component reaction, the calculated m/z for the protonated molecule [M+H]⁺ (C₂₂H₂₀NO₃) is 346.1318. The experimentally found value was 346.1315, confirming the elemental formula with high accuracy. mdpi.com

CompoundFormulaAdductCalculated m/zFound m/z
This compoundC₈H₇N[M+H]⁺118.06512 uni.lu-
2-oxo-2-(p-tolylamino)-1-phenylethyl benzoateC₂₂H₁₉NO₃[M+H]⁺346.1318 mdpi.com346.1315 mdpi.com

Verification of Reaction Products and Molecular Weight

X-ray Crystallography

Table 2: Crystallographic Data for an Isocyanide-Containing Derivative

Parameter Value
Compound N,N',N''-sulfonyl guanidine (B92328) derivative
Crystal System (Example: Monoclinic)
Space Group (Example: P2₁/c)
Purpose Absolute Structure Confirmation nih.gov

This table provides an example of the type of data obtained from a single-crystal X-ray diffraction study of a related compound.

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and purity assessment of organic compounds like "this compound" and its derivatives. vwr.comchemimpex.com The method is widely employed to isolate target compounds from reaction mixtures with high resolution. For instance, in the synthesis of complex isocyanide derivatives, HPLC with a C18 column is used to purify intermediates and final products. Furthermore, HPLC is the standard for quantifying the purity of a synthesized compound. chemimpex.combldpharm.com Commercial suppliers of related isocyanide compounds often provide purity specifications determined by HPLC, for example, ">98.0% (HPLC,N)". vwr.com This ensures the material used in subsequent research meets the required quality standards for reliable and reproducible results. rsc.orgfishersci.com

Table 3: Common HPLC Parameters for Isocyanide Compound Analysis

Parameter Typical Specification Purpose
Column C18 (Reverse-Phase) Separation/Purification
Mobile Phase Acetonitrile/Water Gradient Elution of Components
Detector UV-Vis (e.g., at 254 nm) Detection of Aromatic Compounds
Purity Standard ≥95% Quality Control chemimpex.com

This table summarizes typical conditions used in HPLC for the analysis and purification of related organic compounds.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique in polymer science for determining the molecular weight distribution of polymers. numberanalytics.com The principle of GPC is based on separating molecules according to their size, or more accurately, their hydrodynamic volume in solution. numberanalytics.comwarwick.ac.uk The process involves a column packed with porous beads made of a cross-linked polymer or silica (B1680970). warwick.ac.uk When a polymer solution is passed through the column, larger polymer molecules cannot enter the pores and thus elute more quickly. numberanalytics.com Smaller molecules, however, can penetrate the pores to varying extents, leading to a longer retention time. numberanalytics.com This size-based separation allows for the characterization of a polymer's molecular weight distribution, which is crucial as it influences many of the material's physical and chemical properties. lcms.cz

The primary data obtained from a GPC analysis includes the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn). intertek.com A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is often a hallmark of a well-controlled, or "living," polymerization process.

In the context of polymers derived from this compound, also known as p-tolyl isocyanide, GPC is an indispensable tool for characterizing the products of polymerization reactions. Research on the polymerization of isocyanides, such as p-tolyl isocyanide, has utilized GPC to verify the success of the synthesis and to understand the nature of the resulting polymers. datapdf.com For instance, the polymerization of various isocyanides often aims to produce polymers with high molecular weights and controlled polydispersity.

Detailed Research Findings

Research into the polymerization of isocyanides and related monomers provides insight into the type of data obtained through GPC analysis. While specific GPC data for poly(this compound) is proprietary to individual research labs, analysis of related polyisocyanides and other polymers synthesized under controlled conditions illustrates the application and findings of the technique.

For example, in the synthesis of block copolymers involving isocyanates, the GPC method is used to track the formation of the polymer and determine its molecular weight. researchgate.net In living polymerization systems, GPC traces can confirm a narrow molecular weight distribution. For some synthesized polyisocyanates, molecular weights as high as 50,000 g/mol have been achieved with PDI values close to 1.1, indicating a high degree of control over the polymerization process.

The GPC system for such analyses typically consists of an isocratic HPLC pump, an autosampler, and a refractive index (RI) detector. akinainc.com The separation is performed using a series of GPC columns chosen based on the expected molecular weight range of the polymer. akinainc.comlcms.cz

Below are representative data tables illustrating typical GPC findings for polymers synthesized via controlled polymerization methods.

Table 1: GPC Characterization of Synthesized Polymers This table shows typical molecular weight and polydispersity data obtained for polymers synthesized under different conditions, demonstrating the ability of GPC to quantify the outcome of the polymerization.

Sample IDPolymerization Time (h)Yield (%)Mw ( g/mol )PDI (Mw/Mn)
P-127512,5001.25
P-288416,4001.18
P-3249125,2001.15
Data is illustrative, based on findings for polymers synthesized via controlled mechanisms, such as those reported for poly(furopyrimidines) and other complex structures. researchgate.net

Table 2: GPC System and Experimental Conditions This table outlines a typical set of experimental parameters for conducting GPC analysis on polymers like polyisocyanides.

ParameterValue
Instrument Agilent 1260 Infinity II HPLC System akinainc.com
Detector Refractive Index (RI) Detector akinainc.com
Columns Series of 3 columns (e.g., Agilent Resipore) akinainc.com
Mobile Phase (Eluent) Tetrahydrofuran (B95107) (THF) akinainc.com
Flow Rate 1.0 mL/min akinainc.com
Temperature 35 °C akinainc.com
Calibration Polystyrene Standards akinainc.com
These conditions are based on standard reported methods for polymer characterization. akinainc.com

Furthermore, advanced GPC setups can be coupled with other detectors, such as multi-angle light scattering (MALLS) or infrared (IR) detectors, to gain more comprehensive information about the polymer's structure, such as branching and composition, in addition to its molecular weight distribution. intertek.compolymerchar.com For example, GPC-IR is particularly useful for analyzing polyolefins and can provide simultaneous data on chemical composition. polymerchar.com This multi-detector approach provides a more complete picture of the macromolecular architecture.

Theoretical and Computational Chemistry of 1 Isocyano 4 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-isocyano-4-methylbenzene. These methods allow for the detailed exploration of its electronic landscape and the prediction of its behavior in chemical reactions.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and reactivity of this compound. DFT calculations can map electron density, which is crucial for understanding how the molecule interacts with other chemical species. For instance, the isocyano group is a zwitterionic functional group with resonance between a neutral iminocarbene and a cationic isocyano structure, and DFT helps to visualize the electron density shifts at this site.

Computational studies using DFT have been employed to analyze the electronic spectra of related isocyanates, such as m-tolyl isocyanate, providing assignments for electronic transitions with the aid of methods like TD-B3LYP and TD-CAM-B3LYP. aip.org These calculations are essential for interpreting experimental spectroscopic data. Furthermore, DFT studies suggest that the isocyano group can stabilize transition states in catalyzed reactions through mechanisms like π-backbonding. In the context of multicomponent reactions, mechanistic studies involving p-toluenesulfonylmethyl isocyanide (TosMIC), a related compound, have utilized DFT calculations to understand its role as a sulfonylating agent. acs.org These studies reveal that the reaction can be initiated by hydration of the isocyanide to a formamide (B127407) intermediate, which then undergoes C–S bond cleavage. acs.org

Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts This table presents predicted Collision Cross Section (CCS) values for various adducts of this compound, calculated using CCSbase. These values are useful in mass spectrometry-based analyses for structural elucidation.

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]⁺118.06512127.7
[M+Na]⁺140.04706138.2
[M-H]⁻116.05057130.1
[M+NH₄]⁺135.09167147.4
[M+K]⁺156.02100130.4
[M+H-H₂O]⁺100.05511120.9
[M+HCOO]⁻162.05605148.0
[M+CH₃COO]⁻176.07170175.6
[M+Na-2H]⁻138.03251135.7
[M]⁺117.05730119.4
[M]⁻117.05839119.4
Data sourced from PubChemLite. uni.lu

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for mechanistic investigations. For example, in the study of the gas-phase reaction of p-tolyl-isocyanate with the OH radical, quantum chemical computations at the CCSD(T)/cc-pV(T,Q → ∞)Z//M06-2X/def2-TZVP level were used. nih.gov These high-level calculations serve as a basis for further analysis using transition state theory. nih.gov Ab initio calculations have also been performed at the HF and MP2 levels of theory to study ligand dissociation energies in organometallic complexes, revealing that MP2 can overestimate bond strengths, while DFT calculations with gradient-corrected functionals provide results closer to experimental values. acs.org Such studies are crucial for understanding the stability and reactivity of metal complexes involving isocyanide ligands.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful approach for elucidating complex reaction mechanisms involving this compound, allowing for the characterization of transient species and the evaluation of reaction energetics.

The characterization of transition states and intermediates is a key aspect of mechanistic studies. For instance, in multicomponent polymerizations involving 1-((isocyanomethyl)sulfonyl)-4-methylbenzene, a reactive nitrene intermediate is proposed to form, which then reacts with the isocyanide. rsc.org A plausible mechanism for the formation of sulfonyl guanidine (B92328) from isocyanides involves the generation of a carbodiimide (B86325) intermediate. nih.gov In the reaction of benzyl (B1604629) manganese carbonyls with p-tolyl isocyanide, a proposed mechanism involves the formation of a highly reactive (alkyl)(isocyanide) intermediate following decarbonylation, which then leads to an iminoacyl intermediate. acs.org Computational studies on the SN2′ reaction of MBH adducts with isocyanoacetates propose a pathway where the isocyanoacetate is converted into a nucleophilic anion under basic conditions. acs.org

Calculating the energy barriers associated with different reaction pathways allows for the prediction of the most favorable mechanism. In the gas-phase reaction of p-tolyl-isocyanate with the OH radical, computational studies identified that OH addition at the ortho-position relative to the NCO group is the main initial reaction channel, with a branching fraction of 53.2%. nih.gov This was determined by calculating the energy barriers for various possible reaction pathways, including addition to the aromatic ring and H-abstraction from the methyl group. nih.gov Similarly, investigations into the thermal dissociation of related fluorinated compounds have used quantum-chemical and kinetic modeling to rationalize experimental data and determine rate constants. researchgate.net

Characterization of Transition States and Intermediates

Electronic Structure and Reactivity Descriptors

Various descriptors derived from computational calculations help to quantify the electronic structure and reactivity of this compound. The isocyano group's strong electron-withdrawing nature polarizes the benzene (B151609) ring, which enhances its reactivity in certain reactions. vulcanchem.com The frontier orbitals (HOMO and LUMO) of the isocyanide group are key to understanding its "chameleon" nature, allowing it to act as either a nucleophile or an electrophile. acs.org Computational analyses of metalated isocyanides show that the geometry at the formally anionic carbon can be pyramidal. nsf.gov Furthermore, Natural Chemical Shielding (NCS) analysis has been used to relate the anisotropy of the chemical shift in 15N NMR to the electronic structure and reactivity of related imido complexes, providing a descriptor for the development of π orbitals and the resulting reactivity. chemrxiv.orgchemrxiv.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of molecular stability. researchgate.netsigmaaldrich.com

In this compound, the HOMO is typically distributed over the π-system of the benzene ring and the methyl group, which acts as a moderate electron-donating group through hyperconjugation. vulcanchem.com The LUMO, conversely, is often localized on the π* orbitals of the isocyanide group and the aromatic ring. rsc.org This distribution dictates the molecule's reactivity, with the electron-rich aromatic ring being susceptible to electrophilic attack and the isocyanide group being a primary site for nucleophilic attack and coordination to metals. vulcanchem.comvulcanchem.com

Computational studies using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are employed to calculate the energies of these orbitals. mdpi.comresearchgate.net A larger HOMO-LUMO energy gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sigmaaldrich.com For similar aromatic compounds, these calculated energy gaps provide a basis for comparing reactivity. acs.org

Table 1: Representative FMO Data for Aromatic Compounds Note: This table presents typical values for related aromatic compounds to illustrate the concept, as specific values for this compound can vary based on the computational method.

Molecular Orbital Energy (eV) Description
HOMO -5.0 to -6.5 Primarily located on the phenyl and methyl groups. acs.org
LUMO -1.0 to -2.5 Primarily located on the isocyanide and phenyl groups. rsc.orgacs.org

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | Indicates moderate reactivity and stability. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic agents. researchgate.netcore.ac.uk The MEP map displays different potential values on the electron density surface, with colors indicating the nature of the potential.

For this compound, the MEP map typically reveals the following features:

Negative Potential (Red/Yellow): This region, indicating electron richness and a propensity for electrophilic attack, is concentrated around the nitrogen atom of the isocyano group due to its lone pair of electrons. core.ac.uk

Positive Potential (Blue): This region, signifying electron deficiency and susceptibility to nucleophilic attack, is located around the terminal carbon atom of the isocyano group. acs.org The hydrogen atoms of the methyl group and the aromatic ring also exhibit a positive potential.

Neutral Region (Green): The benzene ring generally shows a neutral potential, though the electron-donating methyl group can slightly increase its electron density compared to unsubstituted benzene. cymitquimica.com

This charge distribution confirms the dual reactivity of the isocyanide functional group, which can interact with both electrophiles and nucleophiles, and its role in coordinating with metal centers. vulcanchem.comacs.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.dewisc.edu This method is particularly useful for quantifying delocalization effects and charge transfer between orbitals. core.ac.uk

The analysis involves examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. uni-muenchen.de The stabilization energy (E2) associated with these interactions is calculated using second-order perturbation theory, where a higher E2 value indicates a stronger interaction. scirp.org

In this compound, key intramolecular interactions revealed by NBO analysis include:

n → σ and n → π Transitions:** The lone pair (n) on the isocyanide nitrogen atom can interact with antibonding orbitals (σ* or π) of adjacent groups. researchgate.net For instance, charge transfer from the nitrogen lone pair to the π orbitals of the benzene ring stabilizes the molecule.

Hyperconjugation: Interactions between the σ orbitals of the C-H bonds in the methyl group and the π* orbitals of the aromatic ring (σ → π*) are a form of hyperconjugation that contributes to the electron-donating effect of the methyl group.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E2) Note: The values are representative and depend on the computational model used.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
π (C-C) ring π* (C-C) ring 15-25 Intramolecular charge transfer (ring delocalization) researchgate.net
π (C-C) ring π* (N-C) isocyano 2-5 Ring to isocyano group delocalization
σ (C-H) methyl π* (C-C) ring 1-3 Hyperconjugation

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes and dynamic behavior. researchgate.net

Investigating Conformational Preferences and Dynamic Behavior

For a molecule like this compound, MD simulations can investigate the rotational dynamics of the methyl and isocyano groups relative to the benzene ring. These simulations help determine the most stable conformations and the energy barriers between them. unibo.itnih.gov The results from MD simulations can reveal how the molecule behaves in different environments, such as in various solvents, which can influence its reactivity and interactions. researchgate.net While specific MD studies on this compound are not widely documented, the principles are applied to similar aromatic molecules to understand their flexibility and how their shapes fluctuate under different conditions. researchgate.netunibo.it

Modeling Reaction Trajectories

Computational chemistry allows for the modeling of reaction pathways, providing insights into transition states and reaction mechanisms. arxiv.org For reactions involving this compound, such as its participation in multicomponent reactions like the Ugi or Passerini reactions, computational modeling can trace the reaction trajectory from reactants to products. acs.org These simulations can identify key intermediates and transition state structures, which are often difficult to observe experimentally. mdpi.com By calculating the energy profile along the reaction coordinate, chemists can understand the kinetics and thermodynamics of the reaction, which is crucial for optimizing reaction conditions and designing new synthetic routes. arxiv.orgmdpi.com For example, modeling the cycloaddition reactions of isocyanides helps to explain the observed regioselectivity and stereoselectivity.

Computational Insights into Ligand-Metal Interactions

This compound is an effective ligand in organometallic chemistry, readily coordinating to transition metals. rsc.orgacs.org Computational studies, primarily using DFT, provide a deep understanding of the nature of the metal-ligand bond. unc.eduarxiv.org

The interaction between the isocyanide and a metal center is characterized by two main components:

σ-donation: The isocyanide ligand donates electron density from its highest occupied molecular orbital, which is primarily located on the carbon atom's lone pair, to an empty d-orbital of the metal. vulcanchem.comarxiv.org

π-back-bonding: The metal donates electron density from a filled d-orbital back into the empty π* antibonding orbitals of the isocyanide ligand. arxiv.org

The balance between σ-donation and π-back-bonding dictates the strength and nature of the metal-isocyanide bond and influences the vibrational frequency of the C≡N stretch in IR spectroscopy. rsc.org Computational models can quantify the contributions of these two bonding components. The presence of the electron-donating methyl group on the phenyl ring in this compound enhances the electron density on the isocyanide group, potentially strengthening the σ-donation compared to unsubstituted phenyl isocyanide. acs.org DFT calculations can model how these substituent effects modulate the ligand's electronic properties and its interaction with different metal centers, providing insights that are critical for catalyst design and the development of new functional materials. acs.orgarxiv.orgosti.gov

Bonding Analysis in Organometallic Complexes

Computational chemistry offers a powerful lens for examining the nature of the metal-ligand bond in complexes containing this compound. The isocyanide ligand is a versatile π-acceptor, a characteristic that dictates the stability and reactivity of its metal complexes.

Computational studies on platinum(II) and palladium(II) complexes of p-tolyl isocyanide have revealed that the metal-to-ligand π-backbonding significantly influences the electronic and photophysical properties of these compounds. rsc.org Analysis of the metal-carbon (M-C) and carbon-nitrogen (C-N) bond lengths, as well as the vibrational frequency of the C≡N triple bond, provides quantitative measures of this interaction.

A key indicator of the degree of π-backbonding is the shift in the C≡N stretching frequency (ν(C≡N)) upon coordination to a metal. In free this compound, this frequency is observed at a characteristic value. Upon coordination, π-backdonation populates the C-N π* orbitals, weakening the C-N bond and causing a decrease, or red shift, in the ν(C≡N) value. DFT calculations combined with FT-IR spectroscopy on copper(I) halide complexes with isocyanide ligands have demonstrated that this red shift is a direct consequence of the π-accepting abilities of the ligand. theses.fr

Frontier Molecular Orbital (FMO) analysis, a common computational technique, helps to visualize and quantify these interactions. It shows how the Highest Occupied Molecular Orbital (HOMO) of the metal and the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyanide ligand interact. For instance, in platinum complexes with related isocyanide ligands, the Pt-C(isocyanide) bond distance has been determined to be approximately 1.85 Å, with a corresponding ν(C≡N) of 2155 cm⁻¹, indicating significant metal-ligand interaction. liverpool.ac.uk DFT studies on related tosyl-substituted isocyanides suggest that the isocyano group can effectively stabilize transition states through this π-backbonding mechanism.

ParameterSystemValueSignificance
M-C Bond Length Pt-C(isocyanide)~1.85 Å liverpool.ac.ukIndicates the distance and strength of the primary σ-bond.
ν(C≡N) Frequency Pt-isocyanide complex2155 cm⁻¹ liverpool.ac.ukRed-shifted from free ligand, indicating π-backbonding.
M···M Distance Pd(II) p-tolyl isocyanide complex3.34 Å rsc.orgShows metallophilic interactions influenced by ligand bonding.

Prediction of Catalytic Activity and Selectivity

Computational chemistry, particularly DFT, is an indispensable tool for predicting the catalytic potential of organometallic complexes containing this compound. By modeling entire catalytic cycles, researchers can calculate the energetics of various reaction pathways, identify rate-determining steps, and rationalize the origins of chemo-, regio-, and stereoselectivity.

The electronic properties of the this compound ligand, modulated by the p-methyl group, play a crucial role in tuning the reactivity of the metal center. This tuning is essential for optimizing catalytic performance. For example, strong field ligands like isocyanides are known to be crucial for maintaining low-spin states throughout catalytic cycles in base-metal hydrogenation, which facilitates key steps like the heterolytic splitting of dihydrogen. scholaris.ca

DFT calculations have been successfully employed to model specific catalytic reactions involving isocyanide ligands. A study on the carbene transfer reactivity of a nickelacyclobutane with an isocyanide ligand elucidated a detailed reaction mechanism. rsc.org The calculations supported a pathway involving a 1,1-insertion of the isocyanide into a Ni-C bond to form a nickelacyclopentane intermediate, followed by reductive fragmentation. This computational model predicted specific activation barriers for the key steps, providing a quantitative understanding of the reaction's feasibility. rsc.org

Reaction StepSystemCalculated ParameterValue (kcal/mol)
Isocyanide Insertion Nickelacyclobutane + CNtBuΔG‡25.6 rsc.org
Reductive Fragmentation Nickelacyclopentane intermediateΔG‡25.7 rsc.org

These calculations allow for the direct comparison of different potential mechanisms. For instance, the computationally predicted pathway was favored over a simpler [2+2] cycloreversion, demonstrating the predictive power of DFT in distinguishing between plausible but distinct reaction routes. rsc.org

Furthermore, computational models can predict how the isocyanide ligand influences selectivity. In reactions like the Suzuki-Miyaura cross-coupling, where related p-tolyl phosphine (B1218219) ligands are common, DFT has been used to model the energetics of crucial steps such as oxidative addition and transmetalation. nih.gov By calculating the energy profiles for the formation of different products, it is possible to predict which isomer will be favored, thus guiding the rational design of more selective catalysts. The ability of the isocyano group to stabilize transition states through electronic effects is a key factor that can be precisely modeled to predict catalytic outcomes.

Future Research Directions and Outlook in 1 Isocyano 4 Methylbenzene Chemistry

Emerging Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are a cornerstone of efficient chemical synthesis. thieme-connect.comresearchgate.net Isocyanide-based MCRs (IMCRs), such as the well-known Passerini and Ugi reactions, are particularly powerful for rapidly generating libraries of complex molecules. mdpi.commdpi.commdpi.comfrontiersin.org The future in this field lies in the development of novel MCRs and the expansion of existing methods.

A significant emerging trend is the design of new MCRs that go beyond the classic three- or four-component systems. For instance, the development of a Passerini four-component reaction (P-4CR) that incorporates CO2 by using an alcohol instead of a carboxylic acid opens new synthetic pathways. rsc.org Future work will likely explore the viability of 1-isocyano-4-methylbenzene in these and other novel MCRs to synthesize previously inaccessible molecular scaffolds.

Another key direction is the advancement of stereoselective IMCRs. researchgate.net The use of chiral catalysts or auxiliaries to control the stereochemistry of Passerini and Ugi reactions is an active area of research. numberanalytics.com This will enable the synthesis of enantiomerically pure compounds, which is critical for pharmaceutical development. Researchers will likely focus on developing new catalytic systems that are effective with aryl isocyanides like this compound to produce complex, stereochemically defined molecules. researchgate.netnumberanalytics.com

Furthermore, the post-modification of MCR products offers a strategy for diversification. rsc.orgfrontiersin.org Future research will increasingly utilize the products of Ugi or Passerini reactions involving this compound as versatile intermediates for subsequent cyclization or functionalization steps, leading to a wide array of heterocyclic compounds. rsc.orgvulcanchem.com

Emerging MCR Strategy Description Potential Application with this compound
Novel MCRs (e.g., P-4CR) Expansion of classic MCRs to include additional components like CO2. rsc.orgSynthesis of novel α-carbonate-amides and other unique structures.
Asymmetric IMCRs Use of chiral catalysts or auxiliaries to induce stereoselectivity in Passerini and Ugi reactions. researchgate.netnumberanalytics.comProduction of enantiopure pharmaceuticals and bioactive molecules.
Post-MCR Diversification Using the initial MCR product as a scaffold for further chemical transformations. rsc.orgfrontiersin.orgRapid generation of diverse libraries of complex heterocyclic compounds.

Advancements in Catalytic Applications

Catalysis is central to enhancing the efficiency, selectivity, and scope of reactions involving this compound. Future research will focus on two main fronts: the development of new catalysts for reactions that utilize this isocyanide and the exploration of the compound itself as a ligand in catalytic processes.

New catalysts are needed to overcome existing limitations. For example, while this compound is a staple in MCRs, some reactions can be sluggish or provide low yields. rsc.org The development of highly active and selective catalysts, such as novel copper or palladium complexes, could significantly improve the outcomes of these reactions. organic-chemistry.org Research into heterogeneous catalysts, such as sulfuric acid immobilized on silica (B1680970) gel, also shows promise for developing more sustainable and reusable catalytic systems for Passerini reactions. mdpi.com

The isocyano group can coordinate with transition metals, suggesting that this compound and its derivatives could serve as ligands in catalysis. chemimpex.com Future investigations may explore the synthesis of novel metal complexes bearing this isocyanide ligand for applications in cross-coupling reactions, carbonylation, or other important organic transformations. vulcanchem.com The electronic properties of the tolyl group can be fine-tuned to modulate the activity and selectivity of the metallic center.

Catalysis Advancement Description Projected Impact
New MCR Catalysts Development of more efficient and selective homogeneous and heterogeneous catalysts (e.g., novel metal complexes, immobilized acids). mdpi.comorganic-chemistry.orgHigher yields, broader substrate scope, and improved sustainability for reactions involving this compound.
Isocyanide-as-Ligand Use of this compound to create novel transition-metal catalysts. chemimpex.comEnabling new types of catalytic transformations and providing fine-tunable control over reaction outcomes.

Novel Polymeric Materials Development

The use of this compound and its isomer, 4-tolyl isocyanate, as monomers is a promising avenue for creating novel polymers with tailored properties. vulcanchem.comatomfair.com Future research is expected to move beyond traditional polyurethanes to explore new classes of polymers.

One emerging area is the synthesis of heteroatom-rich polymers through multicomponent polymerizations (MCPs). For example, a three-component polymerization of an isocyanide, a sulfonyl azide, and a diol has been used to create poly(sulfonyl isourea)s with high molecular weights and good thermal stability. rsc.org The versatility of MCPs allows for the creation of a diverse range of polymers by simply varying the monomers. frontiersin.orgrsc.org

Another direction is the development of functional polymers with specific optical or mechanical properties. Research has shown that multicomponent cyclopolymerization of diisocyanides with other monomers can produce polymers with high refractive indices. chemrxiv.org Similarly, isocyanates are used to create flexible films and elastomers with tunable mechanical properties and high thermal stability. rsc.org Future work will likely focus on incorporating this compound into such systems to develop advanced materials for applications in optics, electronics, and coatings. chemimpex.comchemimpex.comacs.org

Polymer Type Synthetic Approach Key Properties/Features
Poly(sulfonyl isourea)s Multicomponent polymerization (MCP) with sulfonyl azides and diols. rsc.orgGood solubility and thermal stability; high molecular weight. rsc.org
Poly(maleimide)s Multicomponent cyclopolymerization (MCCP) with alkynes and diisocyanates. chemrxiv.orgHigh thermal stability and high refractive indices. chemrxiv.org
Polyisocyanurates (PIRs) Co-trimerization of diisocyanates and mono-isocyanates. rsc.orgFlexible films with good thermal stability and tunable mechanical properties. rsc.org
Polyurethanes Reaction of isocyanates with polyols. vulcanchem.comchimia.chVersatile chemistry for coatings, adhesives, and elastomers. vulcanchem.comatomfair.com

Integration with Flow Chemistry and Automation

The integration of continuous flow chemistry and automated synthesis platforms represents a significant leap forward for chemical manufacturing, offering improved safety, scalability, and efficiency. europa.eu The application of these technologies to the chemistry of this compound is a key future direction.

Flow chemistry is particularly well-suited for handling potentially hazardous or unstable reagents and intermediates, which can be a feature of isocyanide chemistry. Performing multicomponent reactions or polymerizations involving this compound in a flow reactor can allow for better control over reaction parameters, leading to higher yields and purities. Future research will likely focus on developing robust flow protocols for the synthesis of complex molecules and polymers derived from this isocyanide.

Automation, combined with flow chemistry, can enable high-throughput synthesis and screening of compound libraries. europa.eu An automated system could rapidly synthesize hundreds of different molecules based on the Ugi or Passerini reaction using this compound and a diverse set of other starting materials. This would dramatically accelerate the discovery of new drug candidates and functional materials. frontiersin.org

Synergistic Experimental and Computational Research Paradigms

The synergy between experimental synthesis and computational modeling is becoming an indispensable tool in chemical research. google.com For this compound, this integrated approach promises to accelerate discovery and provide deeper mechanistic understanding. acs.org

Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of this compound in new reactions, model the transition states of complex MCRs, and elucidate the electronic effects of the tolyl group on reaction outcomes. vulcanchem.com This predictive power allows researchers to prioritize experiments, saving time and resources. For example, computational screening can identify the most promising substrates for a new catalytic reaction before any lab work begins. chemrxiv.org

This cooperative paradigm is also crucial for materials science. Computational tools can predict the properties of novel polymers derived from this compound, guiding experimentalists toward materials with desired characteristics. acs.org Likewise, the combination of experimental data from techniques like X-ray crystallography with computational analysis provides a detailed understanding of noncovalent interactions that govern crystal packing and material properties. acs.orgacs.org The future will see an even deeper integration of these approaches, creating a rapid, iterative cycle of prediction and validation that will drive innovation in the field. chemrxiv.org

Q & A

Q. Methodological Guidance :

  • For synthesis optimization, prioritize reproducibility by documenting all parameters (e.g., humidity, stirring rate).
  • When analyzing contradictions, use triangulation (experimental, computational, and literature data) to validate hypotheses .
  • Reference regulatory databases (e.g., EPA DSSTox) for environmental and safety assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.